Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate
Description
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of anthracenedione derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, an oxazole ring, and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-2-25-20(24)17-16(10-26-21-17)11-7-8-14-15(9-11)19(23)13-6-4-3-5-12(13)18(14)22/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDZJPQVXPOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 9,10-anthraquinone, which is then subjected to a series of reactions to introduce the oxazole ring and the ethyl ester group. The key steps in the synthesis include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide or potassium dichromate.
Formation of Oxazole Ring: The 9,10-anthraquinone is then reacted with appropriate reagents to form the oxazole ring. This step often involves the use of hydroxylamine or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This is typically achieved using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or to reduce the oxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential anticancer, antibacterial, and antifungal properties.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials.
Analytical Chemistry: The compound serves as a reagent for the detection and quantification of metal ions.
Mechanism of Action
The mechanism of action of Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with various molecular targets. In medicinal applications, the compound is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Generation of Reactive Oxygen Species: The compound can generate reactive oxygen species, which can induce oxidative stress in bacterial and fungal cells, leading to their death.
Intercalation into DNA: The anthracene core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate can be compared with other anthracenedione derivatives such as:
Mitoxantrone: A well-known anticancer drug with a similar anthracenedione core but different substituents.
Doxorubicin: Another anticancer drug with an anthracenedione core, known for its intercalation into DNA.
Anthraquinone: The parent compound from which many derivatives, including this compound, are synthesized.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 4-(9,10-dioxoanthracen-2-yl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of anthracenedione derivatives. Its structure features:
- An anthracene core with two ketone groups at positions 9 and 10.
- An oxazole ring.
- An ethyl ester group.
These structural elements contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress in cells. This property is particularly relevant in targeting bacterial and fungal cells.
- DNA Intercalation : The anthracene moiety allows for intercalation into DNA strands, disrupting replication and transcription processes, which can lead to cell death.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through ROS generation and enzyme inhibition.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | ROS Generation |
| MCF-7 | 7.5 | DNA Intercalation |
| A549 | 6.0 | Enzyme Inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both bacterial and fungal strains. Its mechanism involves disrupting cellular functions through oxidative stress.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 7.5 µM, attributed to its ability to induce apoptosis via ROS generation and DNA intercalation.
Case Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial properties against various pathogens. The compound was effective against Staphylococcus aureus and Candida albicans with MIC values of 32 µg/mL and 16 µg/mL respectively. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
